molecular formula C16H13Cl2NO3 B5746141 ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate

ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate

Cat. No.: B5746141
M. Wt: 338.2 g/mol
InChI Key: RQUWGSGJSBOYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate is a chemical compound with the molecular formula C16H13Cl2NO3 It is a derivative of benzoic acid and is characterized by the presence of a dichlorobenzoyl group attached to an amino benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate typically involves the reaction of 2,3-dichlorobenzoyl chloride with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 4-[(2,3-dichlorobenzoyl)amino]benzoic acid

    Reduction: Ethyl 4-[(2,3-dichlorobenzyl)amino]benzoate

Scientific Research Applications

Ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has a range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The dichlorobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate: Similar structure but with a different position of the chlorine atoms.

    Ethyl 4-[(2,3-dichlorobenzoyl)amino]acetate: Similar structure but with an acetate group instead of a benzoate group.

These compounds share similar chemical properties but may differ in their reactivity, biological activity, and applications.

Properties

IUPAC Name

ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)10-6-8-11(9-7-10)19-15(20)12-4-3-5-13(17)14(12)18/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUWGSGJSBOYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.